4-Iodo-n-phenylbenzamide
Description
Properties
CAS No. |
17370-92-2 |
|---|---|
Molecular Formula |
C13H10INO |
Molecular Weight |
323.13 g/mol |
IUPAC Name |
4-iodo-N-phenylbenzamide |
InChI |
InChI=1S/C13H10INO/c14-11-8-6-10(7-9-11)13(16)15-12-4-2-1-3-5-12/h1-9H,(H,15,16) |
InChI Key |
RAZBBYZHYJBGLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)I |
Origin of Product |
United States |
Preparation Methods
Acid Chloride-Mediated Amidation
This classical method involves converting 4-iodobenzoic acid to its acid chloride, followed by reaction with aniline.
Procedure :
- 4-Iodobenzoic acid is treated with thionyl chloride (SOCl₂) to form 4-iodobenzoyl chloride.
- The acid chloride is then reacted with aniline in the presence of a base (e.g., pyridine) to yield 4-iodo-N-phenylbenzamide.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 72–85% (reported for analogous compounds) |
| Reaction Time | 6–12 hours |
Hexafluoroisopropanol (HFIP)-Promoted Coupling
A modified method adapted from patent CN111606820A uses HFIP as a solvent and m-chloroperoxybenzoic acid (m-CPBA) as an oxidant.
Procedure :
- Combine 4-iodobenzoic acid (0.2 mmol), iodobenzene (0.3 mmol), m-CPBA (0.3 mmol), and HFIP (1 mL).
- Heat at 40–80°C for 2–8 hours under reflux.
- Extract with ethyl acetate, purify via column chromatography.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 98% (for structurally similar compounds) |
| Optimal Temperature | 60°C |
Triphenylphosphine (PPh₃)-Mediated Activation
This method, derived from PMC studies, employs PPh₃ and N-chlorophthalimide (NCP) to activate the carboxylic acid.
Procedure :
- Mix 4-iodobenzoic acid (1 equiv), PPh₃ (1.5 equiv), NCP (1.5 equiv), and aniline (3 equiv) in CH₂Cl₂.
- Stir at room temperature for 12 hours.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 90% (NMR yield) |
| Solvent Efficiency | CH₂Cl₂ > EtOAc > CH₃CN |
Palladium-Catalyzed Oxidative Coupling
A scalable approach from recent PMC research uses palladium acetate [Pd(OAc)₂] and sodium persulfate (Na₂S₂O₈).
Procedure :
- React 4-iodo-N-methylbenzamide (1.0 g, 2.97 mmol) with Na₂S₂O₈ (3.56 mmol) and N-bromosuccinimide (NBS, 3.56 mmol) in trifluoroacetic acid (TFA).
- Heat at 50°C for 3 hours, followed by column chromatography.
Key Data :
| Parameter | Value |
|---|---|
| Gram-Scale Yield | 65–72% |
| Catalyst Loading | 5 mol% Pd(OAc)₂ |
Comparative Analysis of Methods
| Method | Yield | Reaction Time | Scalability |
|---|---|---|---|
| Acid Chloride | 72–85% | 6–12 h | Moderate |
| HFIP Coupling | 98% | 2–8 h | High |
| PPh₃ Activation | 90% | 12 h | Moderate |
| Pd-Catalyzed | 65–72% | 3–5 h | High |
Structural Characterization
Crystallographic data for analogous compounds (e.g., 2-iodo-N-phenylbenzamide) reveal:
- Bond Lengths : C–I = 2.105 Å, C=O = 1.242 Å.
- Hydrogen Bonding : N–H···O interactions stabilize the crystal lattice.
Chemical Reactions Analysis
4-Iodo-n-phenylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like sodium chlorodifluoroacetate in the presence of palladium catalysts.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex aromatic systems, often using catalysts like palladium or copper.
Common reagents used in these reactions include palladium acetate, triethylamine, and various solvents like dichloromethane and dimethylformamide. The major products formed depend on the specific reaction conditions but often include substituted benzamides and related aromatic compounds.
Scientific Research Applications
4-Iodo-n-phenylbenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Iodo-n-phenylbenzamide and its derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives have been shown to inhibit non-receptor tyrosine kinases, which play a crucial role in the proliferation of cancer cells . The compound interacts with these molecular targets, disrupting key signaling pathways and leading to the suppression of cell growth and proliferation.
Comparison with Similar Compounds
4-Iodo-n-phenylbenzamide can be compared with other similar compounds, such as 2-iodobenzamide and other N-phenylbenzamide derivatives. These compounds share a similar core structure but differ in the substitution pattern on the aromatic ring . The presence of the iodine atom in this compound imparts unique reactivity and biological activity, distinguishing it from its analogs.
Similar compounds include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
